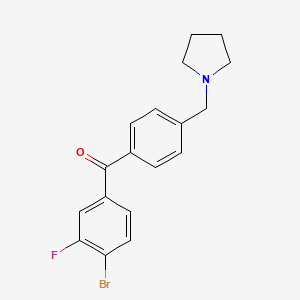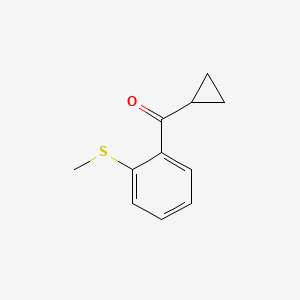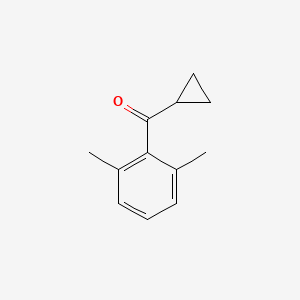
4-Bromo-3-fluoro-4'-pyrrolidinomethyl benzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-fluoro-4’-pyrrolidinomethyl benzophenone is a complex chemical compound used in scientific research. Its IUPAC name is (4-bromo-3-fluorophenyl)- [4- (pyrrolidin-1-ylmethyl)phenyl]methanone .
Molecular Structure Analysis
The molecular formula of 4-Bromo-3-fluoro-4’-pyrrolidinomethyl benzophenone is C18H17BrFNO . It has an average mass of 362.236 Da and a monoisotopic mass of 361.047760 Da . The molecule contains a total of 41 bonds, including 24 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, and 12 aromatic bonds. It also includes 1 five-membered ring and 2 six-membered rings .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis of symmetrical pyridines from 4-fluoro phenacyl pyridinium bromide, a related compound, demonstrates the potential chemical transformations that can be applied to 4-Bromo-3-fluoro-4'-pyrrolidinomethyl benzophenone. This process involves reactions with substituted benzlideneacetophenones under specific conditions, showcasing the versatility of halogenated benzophenones in synthetic chemistry (A. K. Agarwal, 2012).
Investigation in Biological Systems
- The study of halogenated biphenyls, which are structurally related to 4-Bromo-3-fluoro-4'-pyrrolidinomethyl benzophenone, reveals their effect on microsomal drug-metabolizing enzymes. These compounds demonstrate the potential biological interactions and transformations that halogenated benzophenones can undergo (S. Bandiera et al., 1982).
Photoluminescence Properties
- Research into 1-Bromo-4-(2,2-diphenylvinyl) benzene, a compound similar to 4-Bromo-3-fluoro-4'-pyrrolidinomethyl benzophenone, indicates the potential for such compounds to exhibit unique photoluminescence properties, which could be relevant for applications in material science and optical technologies (Liang Zuo-qi, 2015).
Chemical Reactions and Mechanisms
- The use of related halogenated benzophenones in Grignard reactions demonstrates the chemical reactivity and potential applications of 4-Bromo-3-fluoro-4'-pyrrolidinomethyl benzophenone in organic synthesis and educational settings (S. Hein et al., 2015).
Comparative Imaging in Medical Research
- The synthesis of benzophenone-based labeling compounds for use in comparative imaging studies, including positron emission tomography (PET) and single-photon computed tomography (SPECT), highlights the potential of halogenated benzophenones in medical imaging and diagnostics (Zizhong Li et al., 2003).
Environmental Impact and Transformation
- The formation of brominated products from benzophenone-4 chlorination in the presence of bromide ions, closely related to 4-Bromo-3-fluoro-4'-pyrrolidinomethyl benzophenone, provides insights into the environmental fate and transformation of such compounds (Ming Xiao et al., 2014).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-bromo-3-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFNO/c19-16-8-7-15(11-17(16)20)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQPDCXZQPJJDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642752 |
Source


|
| Record name | (4-Bromo-3-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-fluoro-4'-pyrrolidinomethyl benzophenone | |
CAS RN |
898776-55-1 |
Source


|
| Record name | (4-Bromo-3-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














